molecular formula C18H16N2O2 B1195618 1-Phenazinecarboxylic acid, 6-(3-methyl-2-butenyl)- CAS No. 85223-60-5

1-Phenazinecarboxylic acid, 6-(3-methyl-2-butenyl)-

Cat. No. B1195618
CAS RN: 85223-60-5
M. Wt: 292.3 g/mol
InChI Key: CVDTVMVFBZCMRF-UHFFFAOYSA-N
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Description

1-Phenazinecarboxylic acid, 6-(3-methyl-2-butenyl)- is a natural product found in Streptomyces cinnamonensis with data available.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has been conducted on the synthesis of derivatives related to phenazinecarboxylic acid, exploring their antimicrobial properties. For instance, derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties were synthesized from 3-[(2-Hydroxyphenyl)amino]butanoic acids and demonstrated good antimicrobial activity against bacteria such as Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).

Photocatalytic Applications

Phenazine derivatives have been investigated for their photocatalytic properties, particularly in the degradation of organic dyes. Coordination complexes based on phenazine units have shown promising results in the photocatalytic degradation of methyl violet dye, highlighting their potential in environmental remediation applications (Lu et al., 2021).

Fungicidal Activity and Phloem Mobility

Phenazine-1-carboxylic acid (PCA) and its derivatives have been evaluated for their fungicidal activity and phloem mobility. Some PCA derivatives conjugated with amino acids showed enhanced fungicidal activities against Rhizoctonia solani compared to PCA itself, although their phloem mobility in plants was limited, indicating challenges in systemic application (Niu et al., 2017).

Bioactive Metabolites from Co-Cultivation

The co-cultivation of two sponge-associated actinomycetes led to the induction of phenazine-derived compounds with antibacterial and antibiofilm properties. These findings suggest the potential of microbial co-cultivation as a method for discovering new antimicrobial agents (Hifnawy et al., 2020).

Environmental Biodegradation

Studies on the environmental fate of phenazine-1-carboxylic acid revealed that certain bacterial species can use it as a carbon and nitrogen source, degrading it through specific dioxygenase enzymes. This research contributes to understanding the biodegradation pathways of phenazine derivatives in the environment (Zhao et al., 2017).

properties

CAS RN

85223-60-5

Product Name

1-Phenazinecarboxylic acid, 6-(3-methyl-2-butenyl)-

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

6-(3-methylbut-2-enyl)phenazine-1-carboxylic acid

InChI

InChI=1S/C18H16N2O2/c1-11(2)9-10-12-5-3-7-14-16(12)19-15-8-4-6-13(18(21)22)17(15)20-14/h3-9H,10H2,1-2H3,(H,21,22)

InChI Key

CVDTVMVFBZCMRF-UHFFFAOYSA-N

SMILES

CC(=CCC1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)O)C

Canonical SMILES

CC(=CCC1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)O)C

synonyms

6-(3-methyl-2-butenyl)-1-phenazinecarboxylic acid
6-MBPC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Phenazinecarboxylic acid, 6-(3-methyl-2-butenyl)-
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1-Phenazinecarboxylic acid, 6-(3-methyl-2-butenyl)-
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1-Phenazinecarboxylic acid, 6-(3-methyl-2-butenyl)-
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1-Phenazinecarboxylic acid, 6-(3-methyl-2-butenyl)-
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1-Phenazinecarboxylic acid, 6-(3-methyl-2-butenyl)-
Reactant of Route 6
1-Phenazinecarboxylic acid, 6-(3-methyl-2-butenyl)-

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